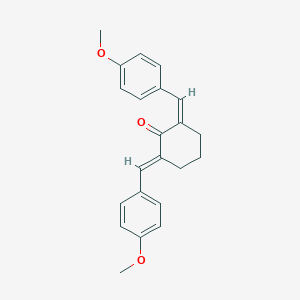

2,6-Bis(4-methoxybenzylidene)cyclohexanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Bis(4-methoxybenzylidene)cyclohexanone is an organic compound with the molecular formula C22H22O3 It is known for its distinctive structure, which includes two methoxybenzylidene groups attached to a cyclohexanone core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxybenzylidene)cyclohexanone typically involves the condensation reaction between cyclohexanone and 4-methoxybenzaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete condensation, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

化学反应分析

Types of Reactions

2,6-Bis(4-methoxybenzylidene)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Scientific Research Applications

The applications of 2,6-Bis(4-methoxybenzylidene)cyclohexanone span several scientific domains:

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for developing new compounds with tailored properties.

Biology

- Anti-Tumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating its effectiveness against HeLa (11.04 µg/mL), K562 (6.50 µg/mL), MCF-7 (8.70 µg/mL), and MDA-MB-231 (2.30 µg/mL) cell lines. The mechanism of action involves inducing apoptosis through the modulation of signaling pathways related to cell proliferation and survival .

- Anti-Diabetic Properties : The compound has been investigated for its potential to inhibit α-amylase, an enzyme critical in carbohydrate digestion. This inhibition suggests possible applications in managing diabetes by reducing glucose absorption .

- Antimicrobial Activity : It has demonstrated significant antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enteritidis. Studies have indicated minimal inhibitory concentrations (MICs) that highlight its potential as an antimicrobial agent .

Cytotoxicity Studies

A study focused on the cytotoxic effects of this compound revealed promising results for its use in cancer therapy. The structure-activity relationships identified could guide future drug development efforts .

In Vivo Studies

Preliminary in vivo studies indicated that this compound can inhibit tumor growth in animal models of breast cancer. These findings support its potential as an anticancer therapeutic agent .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anti-Tumor | Induces apoptosis in cancer cells; effective against multiple cancer cell lines. |

| Anti-Diabetic | Inhibits α-amylase; potential for managing blood sugar levels. |

| Antimicrobial | Exhibits activity against several bacterial pathogens; potential for use as an antimicrobial agent. |

作用机制

The mechanism of action of 2,6-Bis(4-methoxybenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the regulation of microRNA expression and the inhibition of key signaling pathways involved in cell proliferation and survival .

相似化合物的比较

Similar Compounds

- 2,6-Bis(4-methylbenzylidene)cyclohexanone

- 2,5-Bis(4-methoxybenzylidene)cyclopentanone

- 2,6-Bis(benzylidene)-1-cyclohexanone

Uniqueness

2,6-Bis(4-methoxybenzylidene)cyclohexanone stands out due to its specific methoxy substituents, which confer unique electronic and steric properties.

生物活性

2,6-Bis(4-methoxybenzylidene)cyclohexanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological properties, including anti-tumor, anti-inflammatory, and antimicrobial activities, along with relevant research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by a cyclohexanone core with two para-methoxybenzylidene groups. The synthesis typically involves a condensation reaction between cyclohexanone and 4-methoxybenzaldehyde, often facilitated by a base catalyst under reflux conditions.

1. Anti-Tumor Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported its IC50 values against four cancer cell lines: HeLa, K562, MCF-7, and MDA-MB-231. The results indicated varying degrees of effectiveness:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 11.04 ± 2.80 |

| K562 | 6.50 ± 1.80 |

| MCF-7 | 8.70 ± 3.10 |

| MDA-MB-231 | 2.30 ± 1.60 |

These findings suggest that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell proliferation and survival .

2. Anti-Diabetic Properties

Another area of investigation is the compound's potential to inhibit α-amylase, an enzyme critical in carbohydrate digestion and blood sugar regulation. This activity suggests that it may have applications in managing diabetes. The inhibition of this enzyme could lead to reduced glucose absorption and lower blood sugar levels.

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It demonstrated significant antibacterial activity against several pathogens, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Salmonella enteritidis

The compound exhibited minimal inhibitory concentrations (MICs) that indicate its potential as an antimicrobial agent .

The mechanism underlying the biological activities of this compound involves interactions with molecular targets that regulate cell cycle progression and apoptosis. The compound has been shown to affect microRNA expression profiles, which are crucial in cancer cell biology .

Case Studies

- Cytotoxicity Studies : A detailed investigation into the cytotoxic effects of various curcumin analogs, including this compound, revealed promising results for its use in cancer therapy. The study emphasized structure-activity relationships that could guide future drug development .

- In Vivo Studies : Preliminary in vivo studies have indicated that this compound can inhibit tumor growth in animal models of breast cancer, further supporting its potential as an anticancer therapeutic agent .

属性

CAS 编号 |

6275-32-7 |

|---|---|

分子式 |

C22H22O3 |

分子量 |

334.4 g/mol |

IUPAC 名称 |

(2E,6Z)-2,6-bis[(4-methoxyphenyl)methylidene]cyclohexan-1-one |

InChI |

InChI=1S/C22H22O3/c1-24-20-10-6-16(7-11-20)14-18-4-3-5-19(22(18)23)15-17-8-12-21(25-2)13-9-17/h6-15H,3-5H2,1-2H3/b18-14-,19-15+ |

InChI 键 |

ZYMUNTZVOUBQAI-KPNKYRRCSA-N |

SMILES |

COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=O |

手性 SMILES |

COC1=CC=C(C=C1)/C=C/2\CCC/C(=C/C3=CC=C(C=C3)OC)/C2=O |

规范 SMILES |

COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=O |

Key on ui other cas no. |

6275-32-7 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 2,6-Bis(4-methoxybenzylidene)cyclohexanone?

A: this compound is characterized by a central cyclohexanone ring adopting an envelope conformation. [] Two aromatic rings, each substituted with a methoxy group at the para position, are attached to the cyclohexanone ring. The dihedral angle between these two outer aromatic rings is 19.3° [], influencing the molecule's overall spatial arrangement and potentially its interactions with other molecules.

Q2: How is this compound synthesized?

A: This compound is synthesized through a Claisen-Schmidt condensation reaction. [, ] This reaction involves the condensation of cyclohexanone with an aromatic aldehyde, specifically 4-methoxybenzaldehyde in this case. The reaction is typically carried out in the presence of a base like potassium hydroxide (KOH) and a solvent like ethanol.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Researchers utilize several spectroscopic methods to confirm the structure and analyze the properties of this compound:

- NMR Spectroscopy (NMR): Both 1H-NMR and 13C-NMR are employed to identify the specific hydrogen and carbon environments within the molecule. []

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the compound by analyzing their characteristic vibrations. [, ]

- UV-Vis Spectroscopy (UV-Vis): This technique is particularly useful for studying the compound's electronic transitions and its behavior as a chromophore. [, ] It was used to study the internal charge transfer (ICT) properties of the compound, particularly its reversible ICT in response to pH changes. []

Q4: Has the crystal structure of this compound been determined?

A: Yes, the crystal structure of this compound has been elucidated using single crystal X-Ray diffraction. [] This analysis provides valuable information about the three-dimensional arrangement of atoms within the molecule and its crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Q5: What potential biological activity has been investigated for this compound?

A: Research suggests that this compound and its derivatives might exhibit antidiabetic properties. [] A study investigated its potential to inhibit α-amylase, an enzyme involved in carbohydrate digestion and blood sugar regulation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。